molecular formula C6H3ClFN3O B13045677 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Cat. No.: B13045677
M. Wt: 187.56 g/mol
InChI Key: DOXHPNIUBJRWNY-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitropyridine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridine. This intermediate is then reacted with ethyl fluoroacetate to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-A]pyridine: Similar structure with a trifluoromethyl group instead of a fluorine atom.

Uniqueness

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS Number: 1020253-21-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₆H₃ClFN₃
  • Molecular Weight : 171.56 g/mol
  • LogP : 1.37
  • Appearance : Off-white powder
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathways can vary but generally include the formation of the triazole ring followed by halogenation at the appropriate positions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating notable antiproliferative activity.

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)10.5Induces apoptosis via mitochondrial pathway
MDA-MB-231 (Breast)9.8Inhibits tubulin polymerization
HeLa (Cervical)7.5Cell cycle arrest at G2/M phase
HT-29 (Colon)12.0Promotes apoptotic cell death

The compound exhibits a mechanism involving the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like combretastatin A-4 (CA-4), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Other Pharmacological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral activity and could act as a modulator for various receptors.

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication in preliminary in vitro assays against certain viruses.
  • Receptor Modulation : Investigations into its effects on nicotinic acetylcholine receptors indicate potential as a positive allosteric modulator .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • A comprehensive study assessed the impact of various analogs of triazolo-pyridine derivatives on cancer cell lines.
    • Results indicated that modifications at specific positions significantly enhanced activity against HeLa cells with IC50 values ranging from 7 to 10 μM .
  • Mechanistic Insights :
    • Research demonstrated that the compound's interaction with tubulin leads to microtubule destabilization and subsequent cell death through apoptosis.
    • The accumulation of cells in the G2/M phase was observed, indicating effective cell cycle disruption .

Properties

Molecular Formula

C6H3ClFN3O

Molecular Weight

187.56 g/mol

IUPAC Name

6-chloro-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H3ClFN3O/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)

InChI Key

DOXHPNIUBJRWNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=O)N2C=C1Cl)F

Origin of Product

United States

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